

An In-Depth Technical Guide to the Molecular Structure of 1-Hydroxycyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Hydroxycyclohexanecarboxylic acid

Cat. No.: B072880

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxycyclohexanecarboxylic acid is a fascinating organic molecule that holds relevance in various fields of chemical research, including the synthesis of novel therapeutic agents. Its structure, combining a cyclohexane ring with both a hydroxyl and a carboxylic acid functional group on the same carbon, imparts unique chemical properties and potential for diverse chemical transformations. This technical guide provides a comprehensive overview of the molecular structure of **1-Hydroxycyclohexanecarboxylic acid**, including its chemical and physical properties, detailed spectroscopic data, and a representative synthesis protocol.

Molecular Structure and Properties

1-Hydroxycyclohexanecarboxylic acid, with the chemical formula $C_7H_{12}O_3$, possesses a molecular weight of 144.17 g/mol .^[1] The molecule features a central cyclohexane ring, with a hydroxyl (-OH) and a carboxylic acid (-COOH) group attached to the same carbon atom (C1). This geminal substitution pattern is a key determinant of its chemical behavior.

Physicochemical Properties

A summary of the key physicochemical properties of **1-Hydroxycyclohexanecarboxylic acid** is presented in the table below.

Property	Value	Reference
CAS Number	1123-28-0	[1]
PubChem CID	219640	[1]
Molecular Formula	C ₇ H ₁₂ O ₃	[1]
Molecular Weight	144.17 g/mol	[1]
Melting Point	107-108 °C	
Boiling Point	299.3 °C at 760 mmHg	
Appearance	White to off-white solid	[2]
Purity	>95%	[3]

Crystallographic Data

The precise three-dimensional arrangement of atoms in the solid state has been determined by X-ray crystallography. The crystal structure of **1-Hydroxycyclohexanecarboxylic acid** is available in the Cambridge Structural Database (CSD) under the deposition number 667277.[\[1\]](#) Analysis of the crystallographic information file (CIF) would provide detailed bond lengths and angles, offering insights into the molecule's conformation and intermolecular interactions in the solid state.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization of **1-Hydroxycyclohexanecarboxylic acid**. Below is a summary of the expected and reported spectroscopic data.

Infrared (IR) Spectroscopy

The IR spectrum of **1-Hydroxycyclohexanecarboxylic acid** is characterized by the presence of distinct absorption bands corresponding to its functional groups.

Functional Group	Characteristic Absorption (cm ⁻¹)
O-H stretch (alcohol)	Broad, ~3400
O-H stretch (carboxylic acid)	Very broad, 3300-2500
C-H stretch (alkane)	2950-2850
C=O stretch (carboxylic acid)	Strong, ~1710
C-O stretch	1320-1210

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The cyclohexane ring protons would appear as a complex multiplet in the upfield region (typically 1.0-2.5 ppm). The acidic proton of the carboxylic acid is expected to be a broad singlet in the downfield region (10-13 ppm), and the hydroxyl proton would also appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum is a powerful tool for confirming the carbon skeleton. The key chemical shifts are summarized below.

Carbon Atom	Expected Chemical Shift (ppm)
C=O (Carboxylic Acid)	175-185
C-OH (Quaternary)	70-80
Cyclohexane carbons	20-40

Note: Specific peak assignments would require experimental data which can be accessed from spectral databases such as the Spectral Database for Organic Compounds (SDBS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **1-Hydroxycyclohexanecarboxylic acid**, the molecular ion peak [M]⁺

would be observed at m/z 144. Subsequent fragmentation may involve the loss of water (H_2O), carbon dioxide (CO_2), or the carboxylic acid group.

Experimental Protocols

Synthesis of 1-Hydroxycyclohexanecarboxylic Acid

A common method for the synthesis of **1-Hydroxycyclohexanecarboxylic acid** involves the hydrolysis of cyclohexanone cyanohydrin.

Reaction Scheme:

[Click to download full resolution via product page](#)

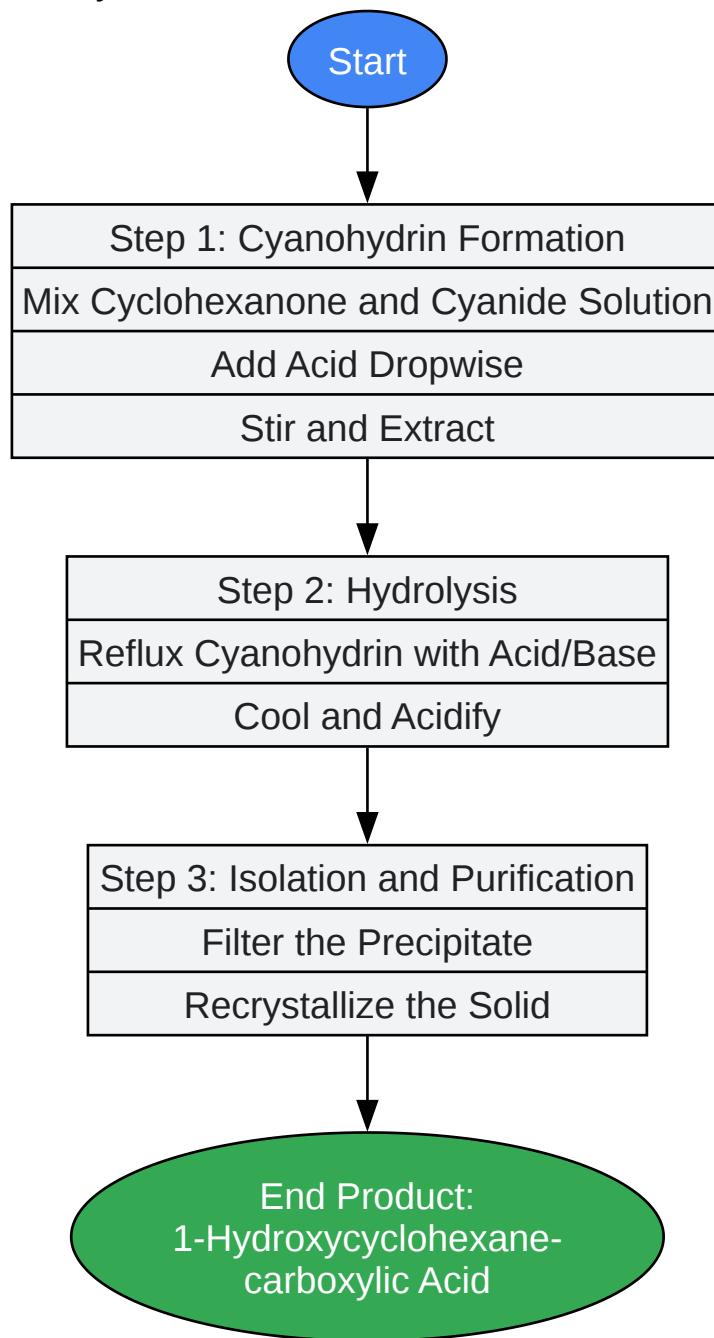
Synthesis of 1-Hydroxycyclohexanecarboxylic Acid.

Detailed Methodology:

This protocol is based on general procedures for cyanohydrin hydrolysis and should be adapted and optimized for specific laboratory conditions.

Step 1: Formation of Cyclohexanone Cyanohydrin

- In a well-ventilated fume hood, a solution of sodium or potassium cyanide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, and the flask is cooled in an ice bath.
- Cyclohexanone is added to the flask.
- An aqueous solution of a weak acid (e.g., sodium bisulfite) or a mineral acid is added dropwise from the addition funnel to the stirred mixture. The temperature should be maintained below 10-15 °C.
- After the addition is complete, the reaction mixture is stirred for several hours at room temperature.


- The product, cyclohexanone cyanohydrin, is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude cyanohydrin.

Step 2: Hydrolysis of Cyclohexanone Cyanohydrin

- The crude cyclohexanone cyanohydrin is added to a round-bottom flask containing a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide solution).
- The mixture is heated under reflux for several hours.
- After cooling, the reaction mixture is acidified (if a basic hydrolysis was performed) with a mineral acid until a precipitate forms.
- The solid product, **1-Hydroxycyclohexanecarboxylic acid**, is collected by vacuum filtration.
- The crude product can be purified by recrystallization from a suitable solvent, such as water or an organic solvent mixture.

Workflow Diagram:

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Workflow for the synthesis and purification.

Conclusion

This technical guide has provided a detailed overview of the molecular structure of **1-Hydroxycyclohexanecarboxylic acid**, encompassing its physicochemical properties,

spectroscopic signatures, and a representative synthetic protocol. For researchers and professionals in drug development, a thorough understanding of these fundamental characteristics is crucial for the rational design and synthesis of novel molecules with potential therapeutic applications. Further exploration of the crystallographic data and detailed analysis of experimental spectra will provide deeper insights into the subtle structural features of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Hydroxycyclohexanecarboxylic acid | C7H12O3 | CID 219640 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hydroxycyclohexanecarboxylic acid | CymitQuimica [cymitquimica.com]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Molecular Structure of 1-Hydroxycyclohexanecarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072880#molecular-structure-of-1-hydroxycyclohexanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com